molecular formula C9H13NO2 B1295308 Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-44-2

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1295308
CAS RN: 2199-44-2
M. Wt: 167.2 g/mol
InChI Key: IZSBSZYFPYIJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate molecule features additional functional groups, including ethyl ester and methyl substituents, which influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives has been achieved through various methods. One approach involves the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, which yields ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates in good yields . Another method described involves the reaction of 2H-azirines with enamines, leading to a mixture of dihydropyrroles that can be converted into pyrrole-2-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure and properties of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives have been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies have provided insights into the electronic transitions, vibrational modes, and the nature of intra- and intermolecular interactions within these molecules.

Chemical Reactions Analysis

The reactivity of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives has been explored through various spectroscopic and computational analyses. The formation of dimers through intermolecular hydrogen bonding has been a common observation, with binding energies calculated using density functional theory (DFT) and Atoms in Molecules (AIM) theory . These dimers exhibit interesting properties such as resonance-assisted hydrogen bonding, which is confirmed by AIM ellipticity analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is exothermic and spontaneous at room temperature . The non-linear optical (NLO) properties of these compounds have also been investigated, revealing potential applications in NLO devices due to their transparency in the visible region and significant hyperpolarizability values .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a precursor in the synthesis of various chemically significant compounds. A notable derivative, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrates the ability to form stable dimers through hydrogen bonding and exhibits strong electrophilic characteristics (Singh et al., 2013). Another derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, shows promise as a non-linear optical (NLO) material due to its high hyperpolarizability (Singh et al., 2014).

Spectroscopic and Computational Analysis

The compound and its derivatives have been extensively analyzed using spectroscopic techniques and quantum chemical calculations. For instance, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its vibrational shifts, indicating dimer formation, and for its interaction energies, which are significant in understanding molecular behavior (Singh et al., 2013). Similarly, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized spectroscopically and computationally, revealing insights into its molecular interactions and potential for forming various heterocyclic compounds (Singh et al., 2014).

Safety And Hazards

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for research on Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis, reactivity, and potential applications. For instance, new derivatives of the compound could be synthesized and their properties could be studied . Additionally, the compound’s mechanism of action could be investigated in more detail.

properties

IUPAC Name

ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-7(3)10-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSBSZYFPYIJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176410
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

CAS RN

2199-44-2
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2199-44-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2199-44-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Citations

For This Compound
69
Citations
RN Singh, P Rawat, S Sahu - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
In this work, detailed vibrational spectral analysis of ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EHCHEDPC) molecule has been …
Number of citations: 15 www.sciencedirect.com
RN Singh, D Verma, A Kumar, V Baboo - Spectrochimica Acta Part A …, 2012 - Elsevier
A new hydrazone, ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (PDNBAH) has been synthesized and characterized by FT-IR, 1 H NMR, UV–…
Number of citations: 6 www.sciencedirect.com
CT Arranja, M Ramos Silva, A Matos Beja… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C9H13NO2, there are two independent molecules per asymmetric unit. The molecules are very similar and almost planar, with the ethoxycarbonyl group anti to …
Number of citations: 22 scripts.iucr.org
RN Singh, A Kumar, RK Tiwari, P Rawat… - … Acta Part A: Molecular …, 2012 - Elsevier
A new ethyl-4-{[(2,4-dinitrophenyl)-hydrazono]-ethyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPHEDPC) has been synthesized and characterized by FT-IR, 1 H NMR, UV–vis, DART-…
Number of citations: 39 www.sciencedirect.com
RN Singh, A Kumar, RK Tiwari, P Rawat - Journal of Molecular Structure, 2013 - Elsevier
The carboxaldehydes of pyrrole form important class of precursors for synthesis of acid hydrazide-hydrazones and their derivatives which show the various applications. A novel …
Number of citations: 2 www.sciencedirect.com
P Rawat, A Gautam, RN Singh - Journal of Molecular Structure, 2022 - Elsevier
A new ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) has been synthesized, characterized (FT-IR, 1 H and 13 C NMR, UV-…
Number of citations: 1 www.sciencedirect.com
RN Singh, V Baboo, P Rawat, A Kumar… - Spectrochimica Acta Part …, 2012 - Elsevier
A newly synthesized chalcone, Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECPADMPC) has been characterized by 1 H NMR, 13 C NMR, UV–Vis, FT-…
Number of citations: 31 www.sciencedirect.com
RN Singh, A Kumar, RK Tiwari, P Rawat… - Journal of Molecular …, 2012 - Elsevier
A new ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone (EFDMPCT) has been synthesized and characterized by elemental analysis and FT-IR, 1 H NMR, UV–…
Number of citations: 10 www.sciencedirect.com
RN Singh, A Kumar, RK Tiwari, P Rawat… - Structural Chemistry, 2013 - Springer
Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (3) has been newly synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-…
Number of citations: 24 link.springer.com
RN Singh, V Baboo, P Rawat, VP Gupta - Journal of Molecular Structure, 2013 - Elsevier
Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) has been synthesized and characterized by 1 H NMR, UV–Vis, FT-IR and Mass spectroscopy. …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.